molecular formula C12H14N4O3S B7438723 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid

3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid

Cat. No. B7438723
M. Wt: 294.33 g/mol
InChI Key: BKLXVPCSXMYWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid, also known as DTCPA, is a chemical compound that has gained significant attention due to its potential applications in scientific research. DTCPA is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G protein-coupled receptor family.

Mechanism of Action

3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Upon binding of 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid to mGluR5, a series of intracellular signaling events are initiated, which ultimately lead to the modulation of neuronal activity and synaptic plasticity. The exact mechanism of action of 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid on mGluR5 is still under investigation.
Biochemical and Physiological Effects:
3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid has been shown to modulate various biochemical and physiological processes, including neuronal plasticity, learning, and memory. 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid has also been implicated in the regulation of anxiety, depression, and addiction. In addition, 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to modulate multiple signaling pathways, and its potential therapeutic applications in neurodegenerative diseases. However, 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid also has some limitations, including its relatively low potency and the potential for off-target effects.

Future Directions

There are several future directions for the research on 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid. One area of research is the development of more potent and selective mGluR5 agonists, which could have potential therapeutic applications in various neurological and psychiatric disorders. Another area of research is the investigation of the role of mGluR5 in the regulation of synaptic plasticity and learning and memory. Finally, the potential neuroprotective effects of 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid in animal models of neurodegenerative diseases warrant further investigation.

Synthesis Methods

The synthesis of 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid involves a series of chemical reactions. The starting materials are 1,3-dimethyl-4-formylpyrazole and 2-amino-3-carboxyethylthiazole. The reaction between these two compounds in the presence of acetic anhydride and pyridine leads to the formation of 3-(1,3-dimethylpyrazol-4-yl)-2-(1,2-thiazol-3-yl)propanoic acid. This intermediate product is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to obtain the final product, 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid.

Scientific Research Applications

3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid has been extensively used in scientific research to study the function and pharmacology of mGluR5. The selective activation of mGluR5 by 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid has been shown to modulate various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the extracellular signal-regulated kinase (ERK) pathway. 3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid has also been used to investigate the role of mGluR5 in neuronal plasticity, learning, and memory.

properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-7-8(6-16(2)14-7)5-10(12(18)19)13-11(17)9-3-4-20-15-9/h3-4,6,10H,5H2,1-2H3,(H,13,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLXVPCSXMYWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CC(C(=O)O)NC(=O)C2=NSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dimethylpyrazol-4-yl)-2-(1,2-thiazole-3-carbonylamino)propanoic acid

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